Cas no 946399-95-7 (4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one)

4-Fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one is a fluorinated organic compound featuring a phenyl ring substituted with both fluorine and trifluoromethyl groups, conjugated to an α,β-unsaturated ketone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl and fluorine substituents enhance electrophilic character, facilitating nucleophilic addition reactions, while the enone system allows for further functionalization via Michael additions or cycloadditions. Its stability under standard conditions and compatibility with common organic solvents ensure ease of handling in synthetic workflows. The compound’s precise fluorination pattern also contributes to potential bioactivity, making it a candidate for drug discovery applications.
4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one structure
946399-95-7 structure
Product name:4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one
CAS No:946399-95-7
MF:C11H8F4O
Molecular Weight:232.174237251282
CID:6094412
PubChem ID:68552589

4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one
    • SCHEMBL3215005
    • 4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
    • EN300-1930706
    • SCHEMBL3214998
    • 946399-95-7
    • AKOS020233265
    • (E)-4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
    • RPQUXOQWRYIVTA-NSCUHMNNSA-N
    • インチ: 1S/C11H8F4O/c1-7(16)2-3-8-4-5-9(12)6-10(8)11(13,14)15/h2-6H,1H3/b3-2+
    • InChIKey: RPQUXOQWRYIVTA-NSCUHMNNSA-N
    • SMILES: FC(C1C=C(C=CC=1/C=C/C(C)=O)F)(F)F

計算された属性

  • 精确分子量: 232.05112752g/mol
  • 同位素质量: 232.05112752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 17.1Ų

4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1930706-1.0g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
1g
$1057.0 2023-05-31
Enamine
EN300-1930706-0.25g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
0.25g
$381.0 2023-09-17
Enamine
EN300-1930706-0.5g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
0.5g
$397.0 2023-09-17
Enamine
EN300-1930706-0.05g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
0.05g
$348.0 2023-09-17
Enamine
EN300-1930706-5.0g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
5g
$3065.0 2023-05-31
Enamine
EN300-1930706-10.0g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
10g
$4545.0 2023-05-31
Enamine
EN300-1930706-2.5g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
2.5g
$810.0 2023-09-17
Enamine
EN300-1930706-1g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
1g
$414.0 2023-09-17
Enamine
EN300-1930706-10g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
10g
$1778.0 2023-09-17
Enamine
EN300-1930706-0.1g
4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one
946399-95-7
0.1g
$364.0 2023-09-17

4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one 関連文献

4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-oneに関する追加情報

4-(4-Fluoro-2-(trifluoromethyl)phenyl)but-3-en-2-one: A Versatile Fluorinated Compound for Advanced Applications

4-(4-Fluoro-2-(trifluoromethyl)phenyl)but-3-en-2-one (CAS No. 946399-95-7) is a fluorinated organic compound that has gained significant attention in pharmaceutical and materials science research. This α,β-unsaturated ketone derivative features both fluoro and trifluoromethyl substituents on its aromatic ring, making it particularly valuable for designing bioactive molecules and advanced materials.

The compound's unique structural features contribute to several desirable properties. The electron-withdrawing nature of the fluorine atoms enhances the compound's stability while influencing its reactivity in synthetic transformations. Researchers are particularly interested in how the 4-fluoro-2-(trifluoromethyl)phenyl moiety affects molecular interactions in drug design, as this structural motif appears in several FDA-approved medications.

In pharmaceutical applications, 4-(4-fluoro-2-(trifluoromethyl)phenyl)but-3-en-2-one serves as a key intermediate for synthesizing more complex molecules. Its Michael acceptor capability makes it valuable for creating carbon-carbon bonds in medicinal chemistry. Recent studies have explored its potential in developing kinase inhibitors and anti-inflammatory agents, addressing current healthcare challenges like autoimmune diseases and cancer treatment.

The materials science field has also benefited from this compound's properties. Its fluorinated aromatic system contributes to enhanced thermal stability and unique electronic characteristics, making it suitable for developing organic semiconductors and liquid crystal materials. These applications align with growing demands for flexible electronics and energy-efficient display technologies.

From a synthetic chemistry perspective, CAS 946399-95-7 offers multiple reactive sites for further functionalization. The α,β-unsaturated carbonyl group participates in various reactions, including nucleophilic additions and cycloadditions, while the aromatic fluorine can undergo selective substitution reactions. This versatility makes the compound valuable for parallel synthesis and combinatorial chemistry approaches.

Environmental considerations of fluorinated compounds have become increasingly important, and researchers are investigating the biodegradation pathways of molecules like 4-(4-fluoro-2-(trifluoromethyl)phenyl)but-3-en-2-one. Recent advances in green chemistry have led to more sustainable synthetic routes for such compounds, reducing waste and improving atom economy in their production.

The commercial availability of 4-(4-fluoro-2-(trifluoromethyl)phenyl)but-3-en-2-one has expanded in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer the compound in high purity grades suitable for various applications, with detailed spectroscopic characterization data (including 1H NMR, 13C NMR, and mass spectrometry profiles) to ensure quality control.

Analytical methods for characterizing CAS 946399-95-7 have become more sophisticated, with modern techniques like high-resolution mass spectrometry and X-ray crystallography providing detailed structural insights. These advancements support the compound's use in quality-critical applications and help researchers understand structure-activity relationships in derived products.

Safety considerations for handling 4-(4-fluoro-2-(trifluoromethyl)phenyl)but-3-en-2-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material, especially given its potential reactivity as an α,β-unsaturated carbonyl compound.

Future research directions for this compound include exploring its potential in catalysis and as a building block for metal-organic frameworks (MOFs). The unique electronic properties imparted by its fluorine substituents may enable novel applications in these emerging fields, particularly for gas storage and separation technologies.

In summary, 4-(4-fluoro-2-(trifluoromethyl)phenyl)but-3-en-2-one (CAS No. 946399-95-7) represents an important fluorinated building block with diverse applications across multiple scientific disciplines. Its combination of structural features, reactivity, and physical properties continues to make it valuable for researchers developing next-generation pharmaceuticals, materials, and specialty chemicals.

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